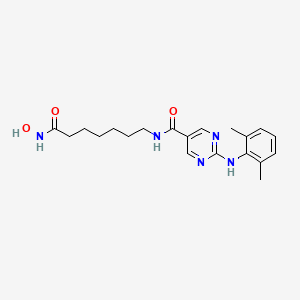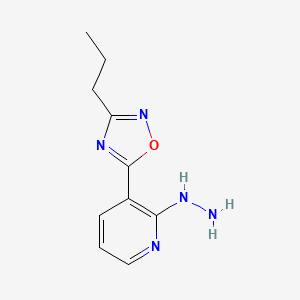
2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine
Vue d'ensemble
Description
“2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine” is a chemical compound with the molecular formula C10H13N5O . It has an average mass of 219.243 Da and a monoisotopic mass of 219.112015 Da .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , has been a subject of interest due to their versatility in drug discovery . Various research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents .Molecular Structure Analysis
The molecular structure of “2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine” includes a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is part of a larger group of compounds known as 1,2,4-oxadiazoles .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles have been studied extensively due to their potential applications in various fields . The synthesis of these compounds often involves reactions with amidoximes and carboxylic acids .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 432.5±55.0 °C at 760 mmHg, and a flash point of 215.4±31.5 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Synthesis Methods and Chemical Properties
Synthesis of Fused Heterocyclic Triazoles : Research led by Karpina et al. (2019) describes the synthesis of novel oxadiazole compounds, including methods for forming diverse acetamides with an oxadiazole cycle. This process starts from commercially available chloropyridines, undergoing a series of reactions to form end products with varied structures (Karpina et al., 2019).
Mono- and Bicyclic Heterocyclic Derivatives : El‐Sayed et al. (2008) synthesized new N- and S-substituted oxadiazole derivatives, including pyridyl-oxadiazole compounds. The compounds were characterized using spectral and analytical data, indicating a broad range of structural possibilities in this chemical domain (El‐Sayed et al., 2008).
Synthesis of Triazoles from Isonicotinic Acid Hydrazide : Bayrak et al. (2009) focused on synthesizing new triazoles, starting from isonicotinic acid hydrazide, which involved oxadiazole compounds in the process. This research contributes to understanding the synthesis routes of such complex structures (Bayrak et al., 2009).
Biological Applications and Properties
Antibacterial and Antitumor Activities : Zou et al. (2020) explored pyridine hydrazyl thiazole derivatives, including those with oxadiazole structures, for their antibacterial and antitumor properties. These studies provide insights into the potential medical applications of such compounds (Zou et al., 2020).
Antimycobacterial Activity : Gezginci et al. (1998, 2001) studied substituted pyridines and pyrazines, including oxadiazole derivatives, for their activity against Mycobacterium tuberculosis. These findings highlight the therapeutic potential of such compounds in treating infectious diseases (Gezginci et al., 1998), (Gezginci et al., 2001).
Antimalarial Activity : Makam et al. (2014) conducted studies on 2-hydrazinyl thiazole derivatives for their inhibitory effects against Plasmodium falciparum. The research points to the antimalarial capabilities of these compounds, suggesting potential in malaria treatment (Makam et al., 2014).
Orientations Futures
The future directions for the study of “2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine” and similar compounds could involve further exploration of their potential applications in drug discovery, particularly as anti-infective agents . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Propriétés
IUPAC Name |
[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-2-4-8-13-10(16-15-8)7-5-3-6-12-9(7)14-11/h3,5-6H,2,4,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDKHYALTNXENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(N=CC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394465.png)
![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)
![1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1394467.png)
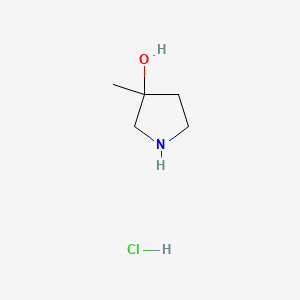
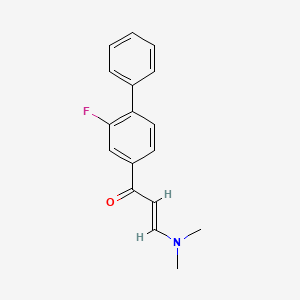
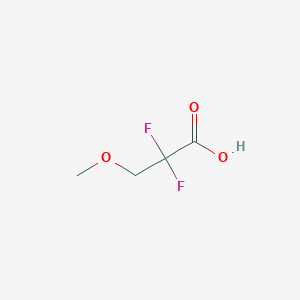



![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)
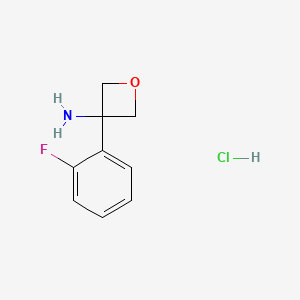

![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)
